2-Chloroisonicotinic acid

Systemic acquired resistance Plant elicitor SAR Bremia lactucae

Researchers synthesizing homocamptothecin analogs face regioselectivity challenges with alternative halogenated isonicotinic acids. 2-Chloroisonicotinic acid (2-CINA) provides the validated solution: • Enables directed ortho-lithiation at C-3 for DE-ring fragment construction-the 2-bromo analog risks competing oxidative addition under organolithium conditions • Delivers 11.1% overall yield over 9 steps in diflomotecan synthesis (~25% improvement vs. acetal route); diastereoselectivity dr = 87:13, enantioselectivity er > 99.95:0.05 • Co-crystal structure available (PDB 5WII, 2.79 Å) for structure-guided T4SS inhibitor optimization in antimicrobial resistance programs

Molecular Formula C6H4ClNO2
Molecular Weight 157.55 g/mol
CAS No. 6313-54-8
Cat. No. B031197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroisonicotinic acid
CAS6313-54-8
Synonyms2-Chloro-4-pyridinecarboxylic Acid;  2-Chloropyridine-4-carboxylic Acid;  6-Chloroisonicotinic Acid;  NSC 40139
Molecular FormulaC6H4ClNO2
Molecular Weight157.55 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)O)Cl
InChIInChI=1S/C6H4ClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
InChIKeyQXCOHSRHFCHCHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloroisonicotinic Acid Baseline & Structural Identity


2-Chloroisonicotinic acid (2-CINA; 2-chloropyridine-4-carboxylic acid; C₆H₄ClNO₂; MW 157.55) is a halogenated pyridine monocarboxylic acid belonging to the isonicotinic acid scaffold family, distinguished by a single chlorine substituent at the pyridine 2-position [1]. The compound is commercially available at ≥98–99% purity (HPLC), supplied as a white to off-white crystalline solid with a melting point of 246 °C (decomposition) and a calculated logP of approximately 1.43 [2]. It serves as a key intermediate in pharmaceutical synthesis (including the anticancer agent diflomotecan and GSK-3β inhibitor programs), in agrochemical elicitor research, and as a fragment hit in structure-based antimicrobial resistance drug discovery [3][4].

Why 2-Chloroisonicotinic Acid Lacks Direct Substitutes


Although 2-chloroisonicotinic acid shares the isonicotinic acid core with several commercially available halogenated and non-halogenated pyridine carboxylic acids, the position and identity of the substituent create non-interchangeable profiles across three critical dimensions: (i) biological target engagement—only the 2-chloro derivative matched the activity of 2,6-dichloroisonicotinic acid (DCINA) in a plant resistance modulation assay where isonicotinic acid, 2-chloronicotinic acid, and de-carboxylated analogs were inactive [1]; (ii) ionization state—the chlorine at the 2-position depresses the carboxyl pKa by approximately 3–4 log units relative to unsubstituted isonicotinic acid, fundamentally altering speciation under physiological and formulation-relevant pH conditions [2]; (iii) synthetic regiochemistry—the 2-chloro group uniquely enables directed ortho-lithiation at the pyridine 3-position for constructing DE-ring fragments of homocamptothecin anticancer agents, a transformation not directly translatable to the 2-bromo, 2-fluoro, or 2,6-dichloro analogs without substantial re-optimization [3]. These orthogonal differentiators mean that selecting a positional isomer or alternative halogen congener risks loss of function, altered reactivity, or both.

2-Chloroisonicotinic Acid Quantitative Evidence Guide


Plant Resistance Modulation vs. DCINA and Analogs

In a structure-activity analysis of 2,6-dichloroisonicotinic acid (DCINA) analogues tested for resistance suppression in lettuce (cv. Diana) against Bremia lactucae, only 2-chloroisonicotinic acid was as effective as the dichloro reference compound DCINA. By contrast, isonicotinic acid (the unsubstituted parent), 2-chloronicotinic acid (the positional isomer), 2,6-dichloropyridine (lacking the carboxyl group), and 3,5-dichlorobenzoic acid were all reported to be either less effective or totally ineffective [1]. This represents a qualitative functional threshold: among the tested compounds, the monochloro substitution at the 2-position of the isonicotinic acid scaffold is both necessary and sufficient to recapitulate the full activity of DCINA, whereas removal of the carboxyl group, relocation of the chloro substituent, or substitution on a benzoic acid backbone abolishes activity. The increased sporulation phenotype was consistently associated with a reduction in autofluorescent deposits and near-complete inhibition of the phytoalexin Lettucenin A accumulation [1].

Systemic acquired resistance Plant elicitor SAR Bremia lactucae DCINA analog

Ionization State Shift vs. Unsubstituted Isonicotinic Acid

The electron-withdrawing effect of the chlorine at the pyridine 2-position produces a dramatic shift in the acid-base properties of 2-chloroisonicotinic acid compared to its unsubstituted parent. Experimentally determined dissociation constants for 2-chloroisonicotinic acid are pK₁ = 0.5 ± 0.03 (carboxyl group, via UV-visible absorption spectroscopy) and pK₂ = 3.46 (heterocyclic nitrogen protonation, via potentiometric titration) [1]. For unsubstituted isonicotinic acid, the experimentally reported pKₐ (25 °C) is 4.96 [2]. This corresponds to a pKₐ depression of approximately 4.46 log units for the carboxyl group (ΔpKₐ ≈ 4.46), meaning that at physiological pH 7.4 or typical formulation pH 5–7, 2-chloroisonicotinic acid exists predominantly in its carboxylate anion form, whereas isonicotinic acid is near its pKₐ and partially protonated. The positional isomer 2-chloronicotinic acid has a reported pKₐ of 2.54 [3], demonstrating that relocation of the carboxyl from the 4-position to the 3-position partially mitigates but does not eliminate the chlorine-induced acidification. The 2-fluoro analog has a predicted pKₐ of approximately 3.03 , intermediate between the chloro and unsubstituted compounds.

Physicochemical profiling pKa shift Ionization state Formulation pH

Biocatalytic Synthesis Efficiency via Nitrilase-CLEA

A dedicated biocatalytic route to 2-chloroisonicotinic acid via nitrilase-mediated hydroxylation of 2-chloroisonicotinonitrile has been developed and optimized. The nitrilase ES-NIT-102, immobilized as cross-linked enzyme aggregates (nitrilase-CLEAs) with 35 mM glutaraldehyde (120 min cross-linking), achieved 98% conversion, 94.72 g/L product formation, and 83.30% recovery after 24 h [1]. The recovered product displayed >99% purity as confirmed by HPLC, FTIR, LC-MS, and ¹H NMR [1]. Critically, the nitrilase-CLEAs demonstrated 1.5- to 1.7-fold activity retention over free nitrilase at 50 °C and 55 °C after >9 h incubation, and were catalytically active for 3 consecutive cycles (81% conversion, 75.53 g/L product, 66.42% yield) [1]. This enzymatic route avoids the harsh chlorinating agents (POCl₃, triphosgene) and high temperatures (120–145 °C) required by the conventional chemical synthesis from citrazinic acid via 2,6-dichloroisonicotinic acid [2], and provides an alternative to the N-oxide chlorination route. While direct comparative yield data against the citrazinic acid route is not published in a single study, the conventional two-step chemical route via 2,6-dichloroisonicotinic acid carries the inherent disadvantage of requiring a selective mono-dechlorination step that can compromise overall atom economy [2].

Biocatalysis Nitrilase CLEA Green chemistry Enzymatic hydroxylation

Fragment-Based TraE Co-Crystal Structure for T4SS Inhibition

2-Chloroisonicotinic acid was identified as a fragment hit in a differential scanning fluorimetry (DSF) screen against the TraE protein, an essential component of the type IV secretion system (T4SS) that mediates conjugative transfer of antimicrobial resistance plasmid pKM101 in Escherichia coli [1]. The compound was successfully co-crystallized with TraE, yielding a high-resolution X-ray crystal structure (PDB ID: 5WII; resolution: 2.79 Å; R-Value Free: 0.357; R-Value Work: 0.298) [2]. The structure revealed that 2-chloroisonicotinic acid binds to one of two alternative inhibitor binding sites on TraE, and the structural information obtained from this fragment complex enabled the rational design of novel small molecules with improved binding affinity that inhibit TraE dimerization and block conjugative plasmid transfer [1]. This PDB entry is part of a series of four structures (5WIC, 5WII, 5WIO, 5WIP) elucidating the TraE-fragment interaction landscape [2]. While quantitative binding affinity data (Kd or IC₅₀ values) for 2-chloroisonicotinic acid relative to other fragments in the library was not reported in the primary publication, the compound's successful co-crystallization and its role as a structural template for subsequent inhibitor optimization distinguishes it from fragments that either failed to co-crystallize or bound with insufficient occupancy for structure determination [1].

Fragment-based drug design Antimicrobial resistance Type IV secretion system TraE inhibitor

Ortho-Lithiation Route to Diflomotecan DE-Ring Fragment

In the formal total synthesis of the homocamptothecin anticancer agent diflomotecan, 2-chloroisonicotinic acid serves as the starting material for the 'amide route,' one of two scalable asymmetric strategies developed for the key DE-ring fragment 7 [1]. The chlorine at the 2-position is essential for the synthetic strategy: conversion of 2-chloroisonicotinic acid to a secondary amide installs a directing group that facilitates regioselective ortho-lithiation exclusively at the pyridine 3-position, enabling the key asymmetric acetate aldol addition (diastereomeric ratio = 87:13) that establishes the (R)-configured quaternary stereocenter [1]. The amide route delivers the DE-ring building block in 11.1% overall yield over nine steps with enantiomeric ratio >99.95:0.05, requiring only one chromatographic purification [1]. In comparison, the alternative 'acetal route' starting from 2-chloro-4-cyanopyridine—a different 2-chloropyridine building block—yields the same fragment in 8.9% overall yield over nine steps and avoids chromatographic purifications entirely but at the cost of lower overall throughput [1]. The absolute yield advantage of the 2-chloroisonicotinic acid route (11.1% vs. 8.9%) represents a ~25% relative improvement in throughput. The ortho-lithiation-directing strategy relies specifically on the 2-chloro substituent to block competing lithiation at that position while the amide directs metalation to the 3-position; the 2-bromo analog would likely undergo competing oxidative addition side reactions under lithiation conditions, and the unsubstituted (isonicotinic acid) or 2-fluoro analogs lack the appropriate balance of directing and blocking effects for this specific transformation.

Homocamptothecin synthesis Diflomotecan Ortho-lithiation Oncology intermediate

2-Chloroisonicotinic Acid Research & Application Scenarios


Plant Defense Elicitor Research with a Monochlorinated DCINA Analog

For academic and agrochemical research groups studying systemic acquired resistance (SAR) in plants, 2-chloroisonicotinic acid provides a monochlorinated alternative to the widely used 2,6-dichloroisonicotinic acid (DCINA) with equivalent functional potency in modulating plant-pathogen interactions [1]. The SAR evidence from the Bennett et al. ICPP98 study establishes that 2-chloroisonicotinic acid is as effective as DCINA in suppressing resistance in lettuce cv. Diana, while isonicotinic acid and 2-chloronicotinic acid are inactive—making compound selection non-trivial [1]. This scenario is particularly relevant when researchers seek to decouple the biological activity of halogenated isonicotinic acid elicitors from potential off-target effects associated with the second chlorine atom, or when structure-activity relationship studies require a monochloro probe compound.

Homocamptothecin Synthesis via Amide-Directed Ortho-Lithiation

Process chemistry and medicinal chemistry teams synthesizing DE-ring fragments of homocamptothecin analogs (including diflomotecan) should prioritize 2-chloroisonicotinic acid as the starting material for the amide route, which delivers an 11.1% overall yield over nine steps—a ~25% relative improvement over the alternative 2-chloro-4-cyanopyridine acetal route (8.9%) [2]. The chlorine at the 2-position is mechanistically indispensable: it blocks competing lithiation at C-2 while the amide directing group enables regioselective metalation at C-3, generating the quaternary stereocenter with high diastereoselectivity (dr = 87:13) and enantioselectivity (er > 99.95:0.05) [2]. The 2-bromo analog is not a viable substitute due to the risk of competing oxidative addition under organolithium conditions.

Antimicrobial Resistance Research: T4SS Inhibitor Fragment Hit

Research groups engaged in structure-based drug design targeting bacterial type IV secretion systems (T4SS) and antimicrobial resistance plasmid transfer can use 2-chloroisonicotinic acid as a structurally characterized fragment starting point, with a deposited co-crystal structure (PDB 5WII, 2.79 Å resolution) that reveals its binding mode to the TraE protein and maps a novel inhibitor binding site [3]. This PDB entry, part of the Casu et al. 2017 Scientific Reports study, enables structure-guided optimization without requiring de novo fragment screening or crystallization [3]. The compound's fragment-like physicochemical profile (MW 157.55; logP ~1.43; hydrogen bond donors: 1; hydrogen bond acceptors: 3) makes it an ideal starting point for fragment growing, merging, or linking strategies .

Biocatalytic Process Development: Nitrilase-CLEA Hydroxylation Route

For kilo-scale and pilot-scale synthesis operations seeking greener manufacturing routes, the nitrilase-CLEA biocatalytic pathway from 2-chloroisonicotinonitrile offers verified performance metrics—98% single-pass conversion, 94.72 g/L product titer, >99% final purity, and enzyme reusability over 3 cycles [4]. This route avoids the phosphorous oxychloride or triphosgene chlorination steps required by conventional chemical synthesis from citrazinic acid [5], and the 1.5- to 1.7-fold thermal stability advantage of the immobilized CLEA formulation over free enzyme at elevated temperatures (50–55 °C) supports extended operational windows in batch or continuous-flow bioreactors [4].

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